molecular formula C21H17F3N3NaO5 B606110 Bictegravir sodium CAS No. 1807988-02-8

Bictegravir sodium

Cat. No. B606110
CAS RN: 1807988-02-8
M. Wt: 471.368
InChI Key: WJNFBIVCQMPPJC-FQYDJHLKSA-M
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Description

Bictegravir Sodium, also known as GS-9883, is a potent inhibitor of HIV-1 integrase . It exhibits potent and selective anti-HIV activity and low cytotoxicity . It has been used in trials studying the treatment of HIV-1 and HIV-2 infection .


Molecular Structure Analysis

Bictegravir Sodium has a molecular formula of C21H17F3N3NaO5 . The molecular weight is 471.368 . The IUPAC name is sodium (1S,11R,13R)-3,6-dioxo-7- { [ (2,4,6-trifluorophenyl)methyl]carbamoyl}-12-oxa-2,9-diazatetracyclo [11.2.1.0^ {2,11}.0^ {4,9}]hexadeca-4,7-dien-5-olate .


Chemical Reactions Analysis

Bictegravir Sodium is a potent inhibitor of HIV-1 integrase . HIV integrase has an important role in viral replication, catalysing two consecutive reactions—3′ processing and strand transfer—that facilitate insertion of the reverse-transcribed viral genome into the host cell genome .


Physical And Chemical Properties Analysis

Bictegravir Sodium has a water solubility of 0.0623 mg/mL . The logP values are 2 (ALOGPS) and 1.36 (Chemaxon) . It has a pKa (Strongest Acidic) of 9.81 . The refractivity is 115.99 m3·mol-1 and the polarizability is 40.77 Å^3 .

Scientific Research Applications

  • Antiviral Activity Against HIV-1 : Bictegravir has shown potent antiviral activity against HIV-1, maintaining efficacy against various HIV-1 variants resistant to other classes of antiretrovirals. It is effective in both T-cell lines and primary human T lymphocytes with high selectivity indices relative to cytotoxicity (Tsiang et al., 2016).

  • Resistance Profile and Efficacy in Nonhuman Primate Models : Bictegravir has a high genetic barrier to resistance and remains active against HIV and SIV mutants with various resistance-associated mutations. This makes it useful in nonhuman primate models of HIV infection (Hassounah et al., 2017).

  • Treatment of HIV-1 Infection : In a phase 3 trial, Bictegravir, combined with emtricitabine and tenofovir alafenamide, was non-inferior to dolutegravir with abacavir and lamivudine for initial treatment of HIV-1 infection. It also demonstrated better gastrointestinal tolerability than the comparator regimen (Gallant et al., 2017).

  • Treatment in HIV-Infected Adolescents and Children : Bictegravir, in combination with emtricitabine and tenofovir alafenamide, is well tolerated and maintains virological suppression in HIV-infected adolescents and children. This supports its use in pediatric populations (Gaur et al., 2021).

  • Pharmacokinetics and Safety : Bictegravir has a favorable pharmacokinetic profile, supporting once-daily dosing. It is well tolerated, with a safety profile comparable to other INSTIs. Drug-drug interaction studies indicate that BIC's metabolism is influenced by both cytochrome P450 and UGT1A1 pathways (Zhang et al., 2017).

  • Bictegravir as Monotherapy : In a short-term monotherapy study, bictegravir demonstrated rapid, dose-dependent declines in HIV-1 RNA with no emergent resistance. Its pharmacokinetics indicate rapid absorption and a half-life supportive of once-daily therapy in HIV-infected subjects (Gallant et al., 2017).

  • Long-Acting Nano-Formulation : A study investigating the HIV prevention potency of a novel long-acting bictegravir nano-formulation demonstrated elevated cellular cytotoxicity concentration and lowers HIV-1 inhibitory concentration, thereby improving the selectivity index. This shows promise for a long-acting bictegravir formulation with sustained drug-release potency (Mandal et al., 2019).

Mechanism of Action

Bictegravir Sodium prevents integration of linear HIV-1 DNA into host genomic DNA, blocking the transformation of the HIV-1 provirus and propagation of the virus .

Safety and Hazards

Bictegravir Sodium is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . If swallowed, it can be harmful . It is not recommended for patients with severe hepatic impairment .

Future Directions

The U.S. FDA has approved a new, expanded indication for Biktarvy® (bictegravir 50 mg/emtricitabine 200 mg/tenofovir alafenamide 25 mg tablets, B/F/TAF) to treat people with HIV who have suppressed viral loads with known or suspected M184V/I resistance, a common form of treatment resistance . This makes Biktarvy the first and only integrase strand transfer inhibitor (INSTI)-based single-tablet regimen that is FDA approved and U.S. Department of Health and Human Services (DHHS) guideline recommended for people who are virally suppressed with M184V/I resistance .

properties

IUPAC Name

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFBIVCQMPPJC-FQYDJHLKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027938
Record name Bictegravir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bictegravir sodium

CAS RN

1807988-02-8
Record name Bictegravir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bictegravir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICTEGRAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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